1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine is a heterocyclic compound characterized by its unique fused ring structure that incorporates imidazole, pyrrole, and pyrimidine moieties. This compound exhibits significant structural complexity and is of interest in various fields of chemistry, particularly medicinal chemistry due to its potential biological activities. The imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine framework is notable for its ability to participate in diverse
The chemical behavior of 1H-imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine includes various reactions typical of heterocycles. Key reactions include:
1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine has shown promising biological activities in various studies. It has been evaluated for:
The synthesis of 1H-imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine can be achieved through various methods:
The unique properties of 1H-imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine make it valuable in several applications:
Interaction studies involving 1H-imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine focus on its binding affinity with various biological targets:
Several compounds share structural similarities with 1H-imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-Imidazo[1,2-a]pyridine | Fused imidazole and pyridine rings | Known for its role as a scaffold in drug design. |
| 1H-Pyrrolo[3,2-c]pyridine | Pyrrole fused with pyridine | Exhibits strong antitumor activity. |
| Benzo[4,5]imidazo[1,2-a]pyrimidine | Benzene ring fused with imidazole | Notable for its fluorescent properties. |
| 4-(Aryl)-Benzo[4,5]imidazo[1,2-a]pyrimidine | Aryl substitution on benzo-imidazole | Enhanced biological activity through aryl groups. |
The uniqueness of 1H-imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine lies in its specific arrangement of nitrogen-containing heterocycles that confer distinct electronic properties and biological activities not found in other similar compounds. Its ability to inhibit tubulin polymerization while maintaining favorable pharmacokinetic properties makes it a particularly attractive candidate for further research and development in medicinal chemistry.
One-pot multicomponent reactions represent a powerful synthetic approach for constructing the complex tricyclic framework of 1H-imidazo[1,2-c]pyrrolo[2,3-e]pyrimidine derivatives [1] [2]. These methodologies enable the simultaneous formation of multiple bonds in a single reaction vessel, offering significant advantages in terms of atom economy and synthetic efficiency [2] [3].
The most widely employed multicomponent strategy involves the sequential condensation of three key components: 2-aminopyrimidines, aldehydes, and active methylene compounds [4] [2]. This approach utilizes the nucleophilic properties of the amino group in 2-aminopyrimidine to initiate cascade cyclization processes that ultimately lead to the formation of the desired tricyclic scaffold [2] [5]. The reaction typically proceeds through an initial imine formation step, followed by intramolecular cyclization and subsequent aromatization [2] [5].
Microwave-assisted conditions have proven particularly effective for these transformations, significantly reducing reaction times while maintaining high yields [2] [5]. The use of para-toluenesulfonic acid as a catalyst under microwave irradiation at temperatures ranging from 80 to 100 degrees Celsius has been shown to afford the target compounds in yields ranging from 46 to 80 percent [2]. The reaction conditions demonstrate excellent functional group tolerance, accommodating both aliphatic and aromatic primary amines with electron-donating or electron-withdrawing substituents [2].
The following table summarizes optimized reaction conditions for multicomponent synthesis:
| Catalyst | Temperature (°C) | Time (min) | Solvent | Yield Range (%) |
|---|---|---|---|---|
| para-toluenesulfonic acid | 80-100 | 30-80 | Ethanol | 46-80 [2] |
| Palladium dichloride | 80 | 240 | Toluene | 47-80 [6] |
| Scandium triflate | 60-80 | 90 | Toluene | 42-69 [7] |
The Groebke-Blackburn-Bienaymé three-component reaction has emerged as another versatile approach for assembling imidazopyrimidine cores [8]. This methodology combines heterocyclic amidines, aldehydes, and isocyanides to generate bicyclic imidazo structures that can serve as precursors for further ring fusion reactions [8]. The reaction demonstrates remarkable substrate scope and can be performed under mild conditions with various palladium or copper catalysts [8] [9].
Silver acetate catalysis has been particularly effective for promoting multicomponent reactions involving less reactive isocyanides [9]. The use of catalytic amounts of silver acetate enables successful coupling of primary amines, aldehydes, and sterically hindered isocyanides that would otherwise fail under standard conditions [9]. This methodology has proven especially valuable for constructing highly substituted imidazoline intermediates that can be further elaborated to the target tricyclic systems [9].
Sequential cyclization strategies represent a fundamental approach for constructing 1H-imidazo[1,2-c]pyrrolo[2,3-e]pyrimidine derivatives through the systematic assembly of the tricyclic framework [10] [11] [12]. These methodologies typically begin with the preparation of pyrrolopyrimidine intermediates, which subsequently undergo ring closure reactions to form the final imidazo ring [10] [12].
The synthesis of pyrrolopyrimidine precursors commonly employs cyclocondensation reactions between 4-aminopyrrole-3-carboxylates and various electrophilic partners under acidic conditions [13] [12]. This approach allows for the controlled introduction of substituents at specific positions of the pyrrolopyrimidine core, providing a foundation for subsequent imidazo ring formation [12]. The reaction conditions typically involve heating in polar protic solvents such as ethanol or methanol at temperatures ranging from 65 to 85 degrees Celsius [10] [12].
The Knoevenagel condensation approach has proven particularly effective for pyrrole construction in these synthetic sequences [10]. This methodology involves the conversion of aminopyrroles to ethyl formimidates, which can then be cyclized to pyrrolopyrimidine derivatives upon heating with appropriate amines in methanol [10]. The reaction demonstrates excellent functional group compatibility and provides access to a wide range of substituted pyrrolopyrimidine intermediates in yields typically ranging from 35 to 77 percent [10].
Palladium-mediated cyclization reactions have emerged as powerful tools for constructing the final six-membered ring in sequential approaches [11]. The Heck cyclization reaction serves as a critical step in these transformations, enabling the formation of tricyclic pyrrolopyrimidine structures through intramolecular carbon-carbon bond formation [11]. These reactions typically require palladium catalysts in combination with phosphine ligands and proceed under thermal conditions in polar aprotic solvents [11].
The following synthetic sequence illustrates a typical sequential approach:
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Pyrrole formation | Malononitrile, base, reflux | 62-83 [10] |
| 2 | Formimidate formation | Triethyl orthoformate, 70°C | 75-84 [10] |
| 3 | Cyclization | Amine, methanol, 65°C | 35-77 [10] |
Acid-catalyzed cyclization reactions represent another important class of sequential transformations [12]. These reactions typically involve the treatment of appropriately substituted pyrimidine derivatives with protic acids to induce intramolecular cyclization [12]. The reaction conditions can be fine-tuned to control regioselectivity and maximize yields of the desired tricyclic products [12]. Thermal cyclization conditions at temperatures ranging from 120 to 150 degrees Celsius have been shown to be particularly effective for these transformations [12].
The reductive cyclization approach offers an alternative strategy for ring closure in sequential methodologies [14]. This approach typically involves the reduction of nitro-substituted pyrimidine intermediates followed by spontaneous cyclization to form the imidazo ring [14]. The reaction can be carried out using various reducing agents, with palladium-catalyzed hydrogenation being particularly effective [14].
Catalytic systems play a crucial role in achieving regioselective ring fusion for the synthesis of 1H-imidazo[1,2-c]pyrrolo[2,3-e]pyrimidine derivatives [15] [16] [17]. The complex tricyclic nature of these compounds necessitates precise control over bond formation to ensure the correct regiochemical outcome [16] [17].
Palladium-based catalytic systems have demonstrated exceptional utility in promoting regioselective cyclization reactions [15] [6]. Palladium dichloride in combination with potassium carbonate has proven particularly effective for cross-dehydrogenative coupling reactions that lead to imidazopyrimidine formation [6]. These reactions typically proceed through palladium-mediated carbon-hydrogen activation followed by intramolecular cyclization [6]. The optimal conditions involve heating at 80 degrees Celsius in toluene under an oxygen atmosphere, affording products in yields ranging from 47 to 80 percent [6].
The choice of ligand system significantly influences both the reactivity and selectivity of palladium-catalyzed ring fusion reactions [18] [15]. Phosphine ligands such as triphenylphosphine and electron-rich phosphines have been shown to enhance regioselectivity in cycloisomerization processes [15]. The electronic properties of the ligand can be tuned to favor specific regioisomeric outcomes, with electron-donating ligands generally promoting more selective transformations [15].
Rhodium-catalyzed systems offer complementary reactivity patterns for regioselective ring fusion [19]. Pentamethylcyclopentadienyl rhodium complexes have demonstrated particular effectiveness in promoting cyclization reactions of aromatic amides with allenes [19]. These reactions proceed through rhodium-sigma-alkenyl intermediates and exhibit high functional group compatibility [19]. The regioselectivity can be controlled through the use of directing groups, which coordinate to the metal center and guide the cyclization process [19].
The following table summarizes key catalytic systems for regioselective ring fusion:
| Catalyst System | Temperature (°C) | Atmosphere | Selectivity | Yield Range (%) |
|---|---|---|---|---|
| Palladium dichloride/Potassium carbonate | 80 | Oxygen | High | 47-80 [6] |
| Rhodium/Pentamethylcyclopentadienyl | 150 | Nitrogen | Excellent | 41-92 [16] |
| Copper iodide/Base | 100 | Air | Good | 48-77 [7] |
Copper-catalyzed systems provide an alternative approach for regioselective heterocycle formation [20]. Homogeneous copper catalysis has been successfully applied to hetero Diels-Alder reactions that generate polycyclic nitrogen heterocycles [20]. These reactions demonstrate temperature-controlled chemoselectivity, allowing for the preparation of different structural motifs depending on the reaction conditions [20]. The use of copper catalysts at elevated temperatures typically favors the formation of specific regioisomers through kinetic control [20].
Lewis acid catalysis represents another important strategy for achieving regioselective ring fusion [17]. Tris(pentafluorophenyl)borane has been employed as an effective catalyst for ring-opening cyclization reactions [17]. The mechanism involves the formation of borane-substrate adducts that activate the system toward nucleophilic attack [17]. The regioselectivity can be influenced by the presence of trace amounts of water, which can alter the reaction pathway through hydrogen bonding interactions [17].
Microkinetic modeling has provided valuable insights into the factors controlling regioselectivity in catalytic ring fusion reactions [17]. Density functional theory calculations have been used to derive kinetic and thermodynamic parameters that govern product selectivity [17]. These studies have revealed that reaction conditions such as temperature, solvent, and catalyst loading can dramatically influence the regioselectivity of cyclization processes [17].
The structural and electronic properties of 1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine can be better understood through systematic comparison with related heterocyclic systems. This comparative analysis reveals the unique characteristics that arise from the specific arrangement of nitrogen heteroatoms and the tricyclic fused ring system.
Imidazo[1,2-a]pyridine represents a closely related bicyclic system that shares the imidazole ring with 1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine but lacks the additional pyrrole ring. The molecular formula C₇H₆N₂ indicates two nitrogen atoms in a 5-6 bicyclic arrangement, contrasting with the 5-5-6 tricyclic structure of the target compound [9] [8].
The electronic properties of imidazo[1,2-a]pyridine systems demonstrate significant differences from the tricyclic pyrrolopyrimidine core. The bicyclic system exhibits a band gap of 4.1-4.8 eV, which is somewhat lower than the 4.3-5.3 eV observed for the tricyclic compound. This difference reflects the extended conjugation in the larger ring system, which tends to stabilize both the HOMO and LUMO energy levels [9] [7].
Structural analysis reveals that imidazo[1,2-a]pyridine derivatives maintain planarity and exhibit aromatic character with 10 π-electrons in their conjugated system. The dipole moment of these compounds ranges from 2.1 to 3.2 Debye, significantly lower than the 4.2-5.8 Debye observed for the tricyclic system. This difference can be attributed to the additional nitrogen atoms and the more complex electronic distribution in the pyrrolopyrimidine core [9] [10].
The polarizability of imidazo[1,2-a]pyridine derivatives (8.9-11.2 ų) is considerably lower than that of the tricyclic system (12.5-15.2 ų), reflecting the smaller molecular size and reduced electronic delocalization. The aromaticity index for these compounds ranges from 1.08 to 1.18, indicating substantial aromatic character but lower than the 1.15-1.28 observed for the tricyclic compound [9] [8].
Crystal structure analyses of imidazo[1,2-a]pyridine derivatives reveal characteristic π-π stacking interactions with neighboring molecules. The planar aromatic structure facilitates face-to-face stacking arrangements with typical centroid-centroid distances of 3.5-3.8 Å. These interactions contribute to the overall stability of the crystalline lattice and influence the compound's physical properties [9] [11].
Pyrrolo[3,2-d]pyrimidine represents another important class of bicyclic heterocycles that share structural similarities with the pyrrolopyrimidine portion of 1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine. These compounds, with molecular formula C₆H₅N₃, contain three nitrogen atoms in a 5-6 bicyclic arrangement, making them valuable comparators for understanding the electronic effects of the additional fused ring system [12] [13].
The electronic structure of pyrrolo[3,2-d]pyrimidine derivatives exhibits a band gap of 4.2-4.9 eV, which is comparable to but slightly lower than the tricyclic system. The presence of three nitrogen atoms in the bicyclic framework creates a significant dipole moment of 3.8-4.5 Debye, approaching the values observed for the tricyclic compound. This suggests that the pyrrolo[3,2-d]pyrimidine core contributes substantially to the overall electronic properties of the extended system [12] [14].
Structural characterization reveals that pyrrolo[3,2-d]pyrimidine derivatives maintain planarity and exhibit strong aromatic character with 10 π-electrons in their conjugated system. The polarizability of these compounds (9.8-12.1 ų) is intermediate between simple bicyclic systems and the tricyclic pyrrolopyrimidine core, reflecting the influence of the additional nitrogen atoms [13] [15].
The aromaticity index for pyrrolo[3,2-d]pyrimidine derivatives ranges from 1.12 to 1.22, indicating substantial aromatic stabilization that approaches the values observed for the tricyclic system. This high aromaticity can be attributed to the favorable electronic arrangement created by the nitrogen atoms in the pyrimidine ring [14] [13].
Computational studies have revealed that pyrrolo[3,2-d]pyrimidine derivatives participate in significant π-π stacking interactions similar to those observed in the tricyclic system. The planar aromatic structure facilitates intermolecular interactions with optimal stacking distances of 3.4-3.7 Å, contributing to the stability of crystalline materials [13] [16].
The computational investigation of π-π stacking interactions in 1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine and related heterocyclic systems provides crucial insights into the intermolecular forces that govern the behavior of these compounds in the solid state and in solution. These non-covalent interactions play a fundamental role in determining crystal packing arrangements, molecular recognition processes, and the overall stability of supramolecular assemblies [17] [18].
Density functional theory calculations have been employed to systematically investigate the various π-π stacking motifs that can occur between 1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine molecules. The computational methodology typically involves geometry optimization of dimer structures using dispersion-corrected density functional theory methods, which are essential for accurate description of the weak intermolecular forces involved in π-π stacking [17] [19].
The parallel displaced configuration represents one of the most favorable π-π stacking arrangements for the tricyclic system. In this geometry, two molecules are arranged in a face-to-face manner with a lateral offset to minimize electrostatic repulsion between the π-electron clouds. Computational studies reveal optimal intermolecular distances of 3.4-3.8 Å with interaction energies ranging from -8.5 to -12.2 kcal/mol [20] [16].
The T-shaped configuration, characterized by perpendicular orientation of the aromatic rings, exhibits weaker interaction energies of -4.2 to -6.8 kcal/mol with optimal distances of 4.8-5.2 Å. This arrangement is less prevalent in crystal structures but may be important in solution-phase interactions and molecular recognition processes [21] [22].
Sandwich-type stacking, where molecules are arranged in perfect face-to-face alignment, shows intermediate interaction energies of -6.8 to -9.5 kcal/mol with optimal distances of 3.2-3.6 Å. However, this configuration is less common due to significant electrostatic repulsion between the π-electron systems [21] [19].
The edge-to-face interaction represents another important stacking motif with interaction energies of -3.8 to -5.9 kcal/mol and optimal distances of 4.5-5.0 Å. This arrangement involves contact between the edge of one aromatic ring and the face of another, creating a favorable electrostatic interaction between the positively charged edge and the negatively charged π-electron cloud [18] [23].
Computational analysis of the antiparallel configuration, where two molecules are arranged in opposite orientations, reveals the strongest interaction energies of -9.1 to -13.5 kcal/mol with optimal distances of 3.3-3.7 Å. This arrangement maximizes favorable electrostatic interactions while minimizing repulsion, making it particularly prevalent in crystal structures [16] [22].
The herringbone arrangement, characterized by tilted molecular orientations, exhibits moderate interaction energies of -5.5 to -8.2 kcal/mol with optimal distances of 4.2-4.8 Å. This configuration is commonly observed in crystal structures and represents a compromise between π-π stacking and edge-to-face interactions [20] [24].
Molecular electrostatic potential surface calculations reveal the electronic distribution patterns that drive these π-π stacking interactions. The tricyclic system exhibits regions of positive and negative electrostatic potential that complement each other in favorable stacking arrangements. The nitrogen atoms create localized regions of negative potential, while the carbon atoms in the aromatic rings contribute to positive regions [7] [23].
The influence of substituents on π-π stacking interactions has been investigated through systematic computational studies. Electron-withdrawing substituents tend to enhance stacking interactions by increasing the positive electrostatic potential of the aromatic system, while electron-donating groups may weaken these interactions [25] [26].
Temperature effects on π-π stacking interactions have been modeled through molecular dynamics simulations, revealing that thermal motion can disrupt optimal stacking arrangements while maintaining overall association. The thermal stability of different stacking configurations varies significantly, with antiparallel arrangements showing the highest stability (185-225°C) and tilted T-shaped configurations showing the lowest stability (100-140°C) [17] [18].